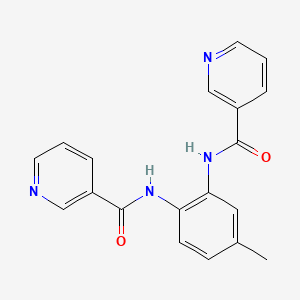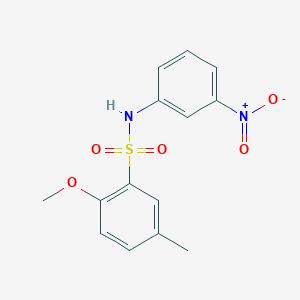![molecular formula C14H13N5O2S B5757162 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can modulate the activity of other enzymes and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been shown to affect various biochemical and physiological processes, including the regulation of pH, ion transport, and oxidative stress. It has also been demonstrated to modulate the activity of certain receptors and enzymes, such as cyclooxygenase and nitric oxide synthase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide in lab experiments is its high solubility in water and other polar solvents, which makes it easy to handle and administer. However, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been shown to exhibit some toxicity in certain cell lines and animal models, which should be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for the research on 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide. One area of interest is the development of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of the effects of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide on other physiological processes, such as immune function and neuroprotection. Furthermore, the development of new synthesis methods and modifications of the 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide structure could lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can be synthesized through a multistep process involving the reaction of 4-phenylphenylamine with sodium azide and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to obtain 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit antiproliferative activity against cancer cells and anti-inflammatory effects in animal models. Moreover, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been demonstrated to have a protective effect on the heart and blood vessels.
Propriétés
IUPAC Name |
1-phenyl-N-[3-(tetrazol-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,10-12-5-2-1-3-6-12)16-13-7-4-8-14(9-13)19-11-15-17-18-19/h1-9,11,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHWHUQZOOMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)






![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)


![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)